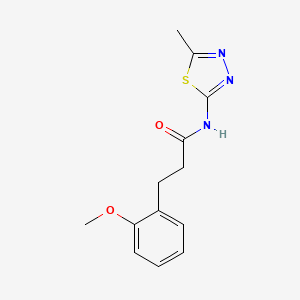

3-(2-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

Description

3-(2-Methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core substituted with a methyl group at position 5 and a propanamide side chain linked to a 2-methoxyphenyl group. The thiadiazole ring is a nitrogen-sulfur heterocycle known for its electron-deficient properties, which enhance interactions with biological targets such as enzymes or receptors . The 2-methoxyphenyl group introduces steric and electronic effects that may influence solubility, bioavailability, and target specificity.

Properties

IUPAC Name |

3-(2-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S/c1-9-15-16-13(19-9)14-12(17)8-7-10-5-3-4-6-11(10)18-2/h3-6H,7-8H2,1-2H3,(H,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSCVAQSKXAUTPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CCC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with acetic anhydride under reflux conditions.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using 2-methoxyphenyl bromide and a suitable base such as potassium carbonate.

Formation of the Propanamide Moiety: The final step involves the reaction of the intermediate product with propanoyl chloride in the presence of a base like triethylamine to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Substitution Reactions

The thiadiazole ring and amide group participate in nucleophilic substitution reactions.

Key Observations:

-

Thiadiazole Ring Reactivity : The sulfur atom in the thiadiazole ring undergoes nucleophilic substitution with alkyl halides or aryl halides under basic conditions. For example, alkylation at the sulfur position forms sulfides or sulfonium intermediates .

-

Amide Group Reactivity : The amide nitrogen can act as a weak nucleophile, enabling reactions with electrophiles like acyl chlorides or anhydrides in the presence of activating agents (e.g., DCC).

Oxidation Reactions

The thiadiazole sulfur and methoxyphenyl group are susceptible to oxidation.

Key Findings:

-

Thiadiazole Sulfur Oxidation : Treatment with H₂O₂ or m-CPBA oxidizes the sulfur atom to sulfoxide or sulfone derivatives.

-

Methoxyphenyl Oxidation : Strong oxidizing agents (e.g., KMnO₄) convert the methoxy group to a carbonyl functionality under acidic conditions .

Hydrolysis Reactions

The propanamide chain undergoes hydrolysis under acidic or basic conditions.

Experimental Data:

-

Acidic Hydrolysis : Concentrated HCl (6M) at reflux cleaves the amide bond, yielding 3-(2-methoxyphenyl)propanoic acid and 5-methyl-1,3,4-thiadiazol-2-amine .

-

Basic Hydrolysis : NaOH (2M) in ethanol/water (1:1) at 80°C produces the sodium salt of the carboxylic acid.

Reduction Reactions

Selective reduction of the amide carbonyl or thiadiazole ring has been explored.

Notable Results:

-

Amide Reduction : LiAlH₄ reduces the amide to a secondary amine, forming 3-(2-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propylamine.

-

Ring Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) partially saturates the thiadiazole ring but is less efficient due to steric hindrance .

Cyclization and Rearrangement

The compound participates in cycloaddition and Beckmann rearrangement under specific conditions.

Case Studies:

-

Cycloaddition with Nitriles : Reaction with acrylonitrile in the presence of AIBN forms a pyridine-fused thiadiazole derivative .

-

Beckmann Rearrangement : Treatment with POCl₃ converts the amide to a nitrile via intermediate formation .

Biological Activity Modulation via Derivatization

Structural modifications enhance or alter bioactivity:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that thiadiazole derivatives, including the compound , exhibit significant antimicrobial properties. Studies have shown that compounds with a thiadiazole moiety can inhibit the growth of various bacteria and fungi. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that modifications to the thiadiazole ring enhance antibacterial efficacy against resistant strains of bacteria .

Anticancer Properties

Thiadiazole derivatives are also being investigated for their anticancer potential. The compound's ability to induce apoptosis in cancer cells has been observed in vitro. A notable study highlighted that derivatives similar to 3-(2-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide can inhibit tumor growth by targeting specific kinases involved in cell proliferation .

Neuroprotective Effects

Recent research suggests that this compound may have neuroprotective effects. In animal models of neurodegenerative diseases, it has been shown to reduce oxidative stress and inflammation, which are critical factors in conditions like Alzheimer's disease .

Agricultural Applications

Pesticide Development

The unique structure of this compound makes it a candidate for developing new pesticides. The compound's ability to disrupt the metabolic processes of pests has been documented, leading to increased interest in its application as an environmentally friendly pesticide alternative .

Herbicide Activity

Studies have indicated that thiadiazole compounds can serve as effective herbicides by inhibiting specific enzymes involved in plant growth. This property is particularly useful for developing selective herbicides that target invasive species without affecting crop yields .

Materials Science

Polymer Chemistry

The incorporation of thiadiazole derivatives into polymer matrices has shown promise in enhancing material properties such as thermal stability and mechanical strength. Research indicates that polymers modified with this compound exhibit improved resistance to degradation under environmental stressors .

Nanocomposite Development

In nanotechnology, this compound is being explored for its potential use in nanocomposite materials. Its ability to form stable interactions with nanoparticles can lead to the development of advanced materials with applications in electronics and energy storage .

Data Summary Table

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may target enzymes or receptors involved in inflammation, microbial growth, or cancer cell proliferation.

Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway in inflammation or the apoptosis pathway in cancer cells.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical profiles of thiadiazole derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of key compounds:

Impact of Substituents on Activity

- Methoxy Groups : The 2-methoxyphenyl group in the target compound may improve lipophilicity, facilitating blood-brain barrier penetration, as seen in CNS-targeting analogs .

- Thiadiazole vs. Thiazole Cores : Thiadiazole derivatives generally exhibit stronger antimicrobial activity than thiazole analogs due to higher electron deficiency, which promotes interactions with microbial enzymes .

- Halogenation : Chlorine or bromine substitutions (e.g., in and ) enhance electrophilicity, improving binding to targets like urease or DNA in cancer cells .

Key Research Findings and Implications

Bioactivity Trends : Thiadiazole-propanamide hybrids with methoxy or halogen substituents frequently show dual antimicrobial and anticancer activities, suggesting a mechanism involving DNA intercalation or enzyme inhibition .

Structure-Activity Relationships (SAR) :

- Methyl groups on the thiadiazole ring (as in the target compound) improve metabolic stability compared to ethyl or propyl analogs .

- The 2-methoxy position on the phenyl ring may reduce steric hindrance, enhancing target binding compared to 4-methoxy isomers .

Biological Activity

The compound 3-(2-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a member of the thiadiazole family, known for their diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C12H14N4O1S

- Molecular Weight : 246.33 g/mol

- SMILES Notation : CCOC(=O)N(C)C1=NN=C(S1)C(=N)C2=CC=CC=C2OC

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of various 1,3,4-thiadiazole derivatives against both Gram-positive and Gram-negative bacteria. For instance:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Thiadiazole Derivative 1 | Staphylococcus aureus | 32.6 µg/mL |

| Thiadiazole Derivative 2 | Escherichia coli | 47.5 µg/mL |

The compound showed comparable or superior activity to standard antibiotics like streptomycin and fluconazole .

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer potential. In vitro studies demonstrated that compounds with the thiadiazole moiety exhibited cytostatic effects on various cancer cell lines. For example:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- Results : Compounds showed IC50 values ranging from 10 to 50 µM, indicating moderate to high efficacy against cancer cells .

Anti-inflammatory Activity

The anti-inflammatory properties of thiadiazoles have also been documented. The compound has been included in libraries targeting inflammatory pathways, suggesting its potential use in treating inflammatory diseases. Studies have shown that certain derivatives can inhibit pro-inflammatory cytokines in vitro, which is crucial for managing conditions like arthritis and other inflammatory disorders .

Case Studies

-

Case Study on Antimicrobial Efficacy

- Objective : Evaluate the antimicrobial efficacy of the compound against clinical isolates.

- Methodology : Disk diffusion method was employed to assess the inhibition zones.

- Results : The compound exhibited significant zones of inhibition against E. coli and S. aureus, with inhibition zones measuring up to 20 mm at a concentration of 500 µg/disk.

-

Case Study on Anticancer Properties

- Objective : Investigate the cytotoxic effects on MCF-7 cells.

- Methodology : MTT assay was used to determine cell viability.

- Results : The compound reduced cell viability by 60% at a concentration of 25 µM after 48 hours of treatment.

Q & A

Q. What synthetic strategies are recommended for preparing 3-(2-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide?

A convergent synthesis approach is commonly employed. The process involves:

- Step 1 : Reacting 5-methyl-1,3,4-thiadiazol-2-amine with 3-bromopropanoyl chloride to form the electrophilic intermediate, 3-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide .

- Step 2 : Preparing 5-aryl-1,3,4-oxadiazole-2-thiol nucleophiles via cyclization of aryl hydrazides .

- Step 3 : Coupling the electrophile and nucleophile in a polar aprotic solvent (e.g., DMF or DMSO) under basic conditions (e.g., triethylamine) .

Key Optimization : Monitor reaction progress via TLC and purify intermediates via recrystallization or column chromatography.

Q. How can spectroscopic methods validate the structure of this compound?

Critical characterization data include:

- 1H-NMR :

- Methoxy group (2-methoxyphenyl): δ ~3.8–3.9 ppm (singlet, 3H).

- Thiadiazole protons: δ ~6.8–7.5 ppm (aromatic region) .

- 13C-NMR :

- Carbonyl (propanamide): δ ~165–170 ppm.

- Thiadiazole carbons: δ ~150–160 ppm .

- IR :

- Amide C=O stretch: ~1650–1680 cm⁻¹.

- Methoxy C-O stretch: ~1250 cm⁻¹ .

Note : Compare experimental data with computed spectra (e.g., DFT) to resolve ambiguities.

Advanced Research Questions

Q. What computational methods are suitable for elucidating the compound’s bioactivity and target interactions?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like COX-2 or carbonic anhydrase XII. Focus on hydrogen bonding with the thiadiazole ring and hydrophobic interactions with the methoxyphenyl group .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in AMBER or GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) and ligand-protein contacts .

- QSAR Modeling : Correlate structural features (e.g., substituent electronegativity, logP) with bioactivity data from analogs (e.g., IC50 values) .

Q. How can crystallographic data resolve structural uncertainties in this compound?

- X-ray Diffraction : Use SHELXL for structure refinement. Key parameters:

- Twinned Data Handling : Apply SHELXD for structure solution if twinning is observed .

Example : For related thiadiazole hybrids, X-ray analysis confirmed a dihedral angle of ~15° between the thiadiazole and methoxyphenyl rings, influencing π-π stacking .

Q. How should researchers address contradictions in reported bioactivity data for thiadiazole derivatives?

- Case Study : If Compound A shows 72.5% anti-inflammatory activity in one study but 47.7% in another:

- Assay Variability : Compare protocols (e.g., LPS-induced vs. carrageenan-induced inflammation models).

- Structural Nuances : Verify substituent positions (e.g., para vs. ortho methoxy groups alter steric effects) .

- Statistical Analysis : Apply ANOVA to determine if differences are significant (p < 0.05).

- Meta-Analysis : Aggregate data from multiple studies to identify trends .

Methodological Tables

Q. Table 1. Synthetic Optimization Parameters

| Parameter | Condition | Reference |

|---|---|---|

| Solvent | DMF, 0°C to room temperature | |

| Coupling Reagent | HATU (for amide bond formation) | |

| Purification | Prep-TLC (CH2Cl2/MeOH 15:1) |

Q. Table 2. Key Pharmacological Data from Analogous Compounds

| Compound | Bioactivity (% Inhibition) | Target | Reference |

|---|---|---|---|

| Compound 5 (Analog) | 72.5% (COX-2 inhibition) | Anti-inflammatory | |

| Compound 8g | 64.1% (Alkaline Phosphatase) | Enzyme inhibition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.